molecular formula C8H17NO6S B1678412 Pantoyltaurine CAS No. 2545-84-8

Pantoyltaurine

Cat. No.: B1678412
CAS No.: 2545-84-8
M. Wt: 255.29 g/mol
InChI Key: IZRUXXTXKZAGQQ-LURJTMIESA-N
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Description

Pantoyltaurine, also known as this compound, is a chemical compound with the molecular formula C8H17NO6S. It is a derivative of pantothenic acid (vitamin B5) and taurine, combining the structural elements of both molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pantoyltaurine can be synthesized through a series of chemical reactions involving the condensation of pantothenic acid with taurine. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of pantothenic acid and the amino group of taurine. The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method includes the use of enzymatic catalysis, where specific enzymes are employed to catalyze the formation of this compound from its precursors. This method offers advantages such as higher yields, milder reaction conditions, and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions: Pantoyltaurine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pantoyltaurine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: this compound is studied for its role in cellular metabolism and its potential as a biomarker for certain diseases.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a supplement to support metabolic functions and its potential role in treating certain metabolic disorders.

    Industry: this compound is used in the formulation of various industrial products, including cosmetics and dietary supplements.

Mechanism of Action

Pantoyltaurine exerts its effects through several mechanisms:

    Molecular Targets: It interacts with enzymes involved in metabolic pathways, such as coenzyme A (CoA) synthesis.

    Pathways Involved: this compound is involved in the biosynthesis of CoA, which is essential for fatty acid metabolism and energy production.

Comparison with Similar Compounds

Pantoyltaurine can be compared with other similar compounds, such as:

Properties

CAS No.

2545-84-8

Molecular Formula

C8H17NO6S

Molecular Weight

255.29 g/mol

IUPAC Name

2-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]ethanesulfonic acid

InChI

InChI=1S/C8H17NO6S/c1-8(2,5-10)6(11)7(12)9-3-4-16(13,14)15/h6,10-11H,3-5H2,1-2H3,(H,9,12)(H,13,14,15)/t6-/m0/s1

InChI Key

IZRUXXTXKZAGQQ-LURJTMIESA-N

Isomeric SMILES

CC(C)(CO)[C@H](C(=O)NCCS(=O)(=O)O)O

SMILES

CC(C)(CO)C(C(=O)NCCS(=O)(=O)O)O

Canonical SMILES

CC(C)(CO)C(C(=O)NCCS(=O)(=O)O)O

Appearance

Solid powder

68921-90-4
68964-17-0

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

68921-90-4 (calcium salt)
68964-17-0 (unspecified hydrochloride salt)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

pantoyltaurine
pantoyltaurine calcium salt
pantoyltaurine monosodium salt
pantoyltaurine sodium salt
thiopanic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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